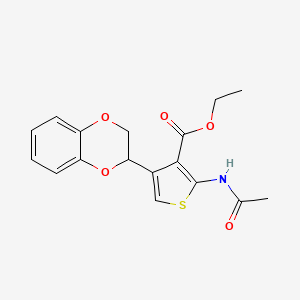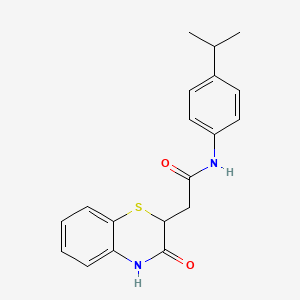![molecular formula C18H17FN2O B4141490 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B4141490.png)
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Overview
Description
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a propionyl group attached to the pyrazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts and solvents. One common method involves the cyclization of substituted chalcones with hydrazine derivatives under microwave irradiation, which offers advantages such as shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is investigated for its use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, it may inhibit certain kinases or interact with receptor proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol: This compound shares a similar pyrazole core structure but differs in the substituents attached to the ring.
5-(4-fluorophenyl)pyridine-3-carboxylic acid: Another fluorinated aromatic compound with different functional groups and biological activities.
Uniqueness
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorophenyl and propionyl groups contribute to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-2-18(22)21-17(14-8-10-15(19)11-9-14)12-16(20-21)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKJUIYDCEXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4141414.png)
![N-(1,3-benzodioxol-5-ylmethyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4141425.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4141431.png)
![2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4,6-dimethoxypyrimidine](/img/structure/B4141433.png)
![4-amino-5-cyano-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4141434.png)
![N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4141442.png)
![1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4141450.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4141463.png)
![Ethyl 4-({2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B4141466.png)
![7-chloro-2-(2-chlorobenzyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141472.png)

![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acetate](/img/structure/B4141491.png)
![7,7-dimethyl-2-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4141496.png)
